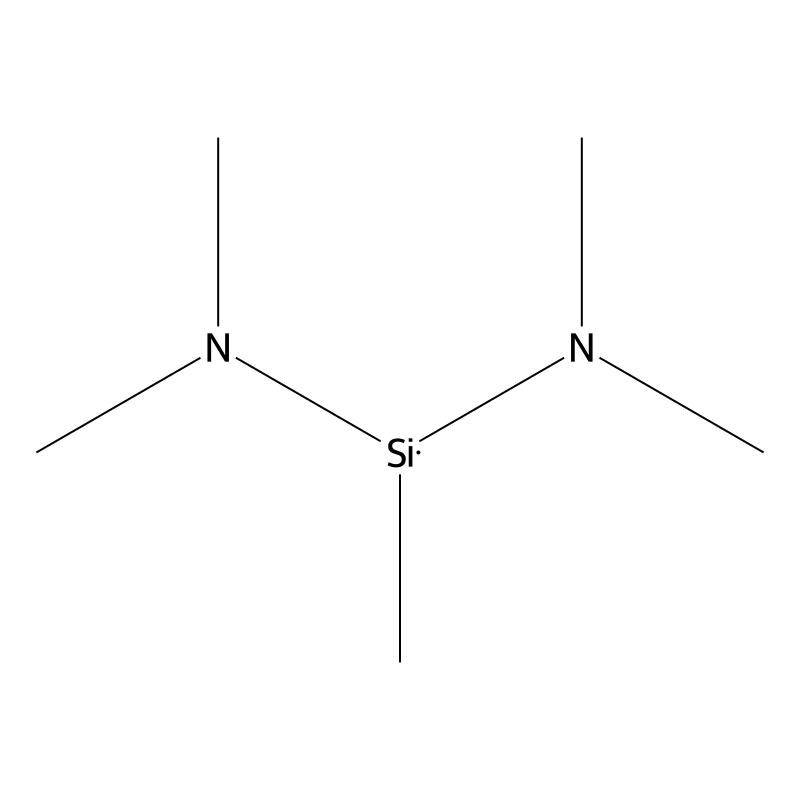Silanediamine, N,N,N',N',1-pentamethyl-

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Silanediamine, N,N,N',N',1-pentamethyl- is a silane compound characterized by the presence of a pentamethyl group attached to a diamine structure. Its chemical formula is C₁₃H₃₁N₂Si, and it is recognized for its unique properties that arise from the combination of silicon and nitrogen functionalities. The compound exhibits significant interest in both industrial applications and research due to its potential as a precursor for silicon-based materials and its role in various
Silanization of Microelectrodes
Silanization is a process that modifies the surface of a material using silane coupling agents. BDMAMS has been used to silanize pH-sensitive microelectrodes employed in measuring the membrane potential of oocytes [PubChem: Bis(dimethylamino)-methylsilane, ]. This technique plays a crucial role in research areas like:
- Ion Channel Physiology: Studying the function and properties of ion channels in cell membranes, which are essential for various cellular processes.
- Neuronal Activity: Investigating electrical signaling within neurons, the fundamental unit of the nervous system.
By silanizing the microelectrodes with BDMAMS, researchers can improve their stability and reduce electrical noise, leading to more reliable measurements of these delicate biological signals.
Derivatization Reagent for Gas Chromatography (GC) Analysis
BDMAMS can be employed as a derivatization reagent for specific functional groups in molecules, making them more volatile and suitable for analysis by gas chromatography (GC) [Sigma-Aldrich: Bis(dimethylamino)dimethylsilane for GC derivatization, LiChropur, ]. This technique is particularly valuable for analyzing:
- Steroids: A class of organic compounds with diverse biological functions, including cholesterol and hormones.
- Other Biomolecules: BDMAMS can also derivatize other molecules containing hydroxyl (OH) or amine (NH2) groups, facilitating their GC analysis.
- Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, allowing the compound to undergo substitution reactions with electrophiles.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are important intermediates in organic synthesis.
- Silane Coupling: As a silane, it can be used in silanization processes to modify surfaces or create hybrid materials by bonding with hydroxyl groups on substrates.
Silanediamine, N,N,N',N',1-pentamethyl- can be synthesized through various methods:
- Direct Amination: This method involves the reaction of pentamethylchlorosilane with ammonia or primary amines under controlled conditions to yield the desired silanediamine.
- Reduction of Silane Precursors: Starting from silane derivatives, reduction processes can lead to the formation of silanediamines.
- Hydrosilylation: This process involves the addition of silanes across double bonds of unsaturated compounds, potentially leading to the formation of various silanediamine structures.
Silanediamine, N,N,N',N',1-pentamethyl- has several applications:
- Silane Coupling Agents: Used in the modification of surfaces for enhanced adhesion properties in coatings and composites.
- Precursor for Silicon-Based Materials: Its ability to provide silicon in polymer matrices makes it valuable in semiconductor fabrication and nanotechnology.
- Research and Development: Investigated for its potential use in drug delivery systems and as a building block for more complex chemical entities.
Research on interaction studies involving silanediamine, N,N,N',N',1-pentamethyl- has focused on its reactivity with various substrates and biological systems. Studies have shown that it can form stable complexes with metal ions, which could enhance its utility in catalysis and material science. Additionally, interactions with biological molecules are being explored to assess potential therapeutic uses.
Silanediamine, N,N,N',N',1-pentamethyl- shares structural similarities with other silanes and amines. Here are some comparable compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Silanediamine, 1-chloro-N,N,N',N',1-pentamethyl | Chlorinated derivative of pentamethyl silanediamine | Enhanced reactivity due to chlorine presence |
| Silanediamine, 1,1-dimethyl-N,N'-diphenyl | Diphenyl-substituted silanediamine | Greater steric hindrance affecting reactivity |
| Trimethylsilane | Simple trimethyl derivative | Basic silane without amine functionality |
Uniqueness
Silanediamine, N,N,N',N',1-pentamethyl- is unique due to its combination of multiple methyl groups which enhance its stability and reactivity compared to simpler silanes or amines. The pentamethyl structure contributes to its hydrophobicity and potential applications in surface modification.







